1-(3-Aminophenyl)cyclopentane-1-carbonitrile
Overview
Description
1-(3-Aminophenyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol This compound features a cyclopentane ring substituted with a 3-aminophenyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-(3-Aminophenyl)cyclopentane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and cyclopentanone.
Reduction and Cyclization: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting 3-aminobenzaldehyde is then subjected to a cyclization reaction with cyclopentanone under acidic conditions to form the desired cyclopentane ring.
Nitrile Formation:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Aminophenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid or an amide using acidic or basic hydrolysis.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Aminophenyl)cyclopentane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Aminophenyl)cyclopentane-1-carbonitrile can be compared with similar compounds such as:
1-(4-Aminophenyl)cyclopentane-1-carbonitrile: This compound has a similar structure but with the amino group in the para position. It may exhibit different reactivity and biological activity due to the positional isomerism.
Cyclopentanecarbonitrile: This compound lacks the aminophenyl group and has different chemical properties and applications.
1-(3-Nitrophenyl)cyclopentane-1-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-aminophenyl)cyclopentane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-12(6-1-2-7-12)10-4-3-5-11(14)8-10/h3-5,8H,1-2,6-7,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBLQEJWJAYRBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271362 | |
Record name | 1-(3-Aminophenyl)cyclopentanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067192-38-4 | |
Record name | 1-(3-Aminophenyl)cyclopentanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067192-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Aminophenyl)cyclopentanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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